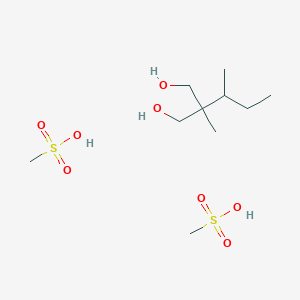
2-Butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid is a compound that combines the properties of a diol and a sulfonic acid Diols are organic compounds with two hydroxyl groups, while sulfonic acids are a class of organosulfur compounds characterized by the presence of the sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Butan-2-yl-2-methylpropane-1,3-diol typically involves the reduction of diketones or the dihydroxylation of alkenes. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The dihydroxylation process can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions .
Industrial Production Methods: Industrial production of diols often involves the catalytic hydrogenation of diketones or the hydrolysis of epoxides. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For example, the use of metal-based catalysts such as cobalt or tin can enhance the efficiency of the hydrolysis process .
Chemical Reactions Analysis
Types of Reactions: 2-Butan-2-yl-2-methylpropane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups in the diol can be oxidized to form carbonyl compounds, while reduction reactions can convert carbonyl groups back to hydroxyl groups. Substitution reactions often involve the replacement of hydroxyl groups with halides or other functional groups .
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Acidic or basic conditions can also facilitate substitution reactions, with sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) being commonly used .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of alkyl halides or ethers .
Scientific Research Applications
2-Butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can serve as a reagent for the modification of biomoleculesIn industry, it is used in the production of polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The hydroxyl groups in the diol can form hydrogen bonds with other molecules, while the sulfonic acid group can participate in acid-base reactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other diols such as 1,2-butanediol, 1,3-butanediol, and 1,4-butanediol. These compounds share the presence of two hydroxyl groups but differ in their molecular structure and reactivity. Other related compounds include methylpropanediols like 2-methylpropane-1,2-diol and 2-methylpropane-1,3-diol .
Uniqueness: What sets 2-Butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid apart is the combination of a diol and a sulfonic acid in a single molecule. This unique structure imparts distinct chemical properties, making it valuable for specific applications where both hydroxyl and sulfonic acid functionalities are required .
Properties
CAS No. |
62161-70-0 |
|---|---|
Molecular Formula |
C10H26O8S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-butan-2-yl-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C8H18O2.2CH4O3S/c1-4-7(2)8(3,5-9)6-10;2*1-5(2,3)4/h7,9-10H,4-6H2,1-3H3;2*1H3,(H,2,3,4) |
InChI Key |
PJIYGTREWRXZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(CO)CO.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate](/img/structure/B14563227.png)
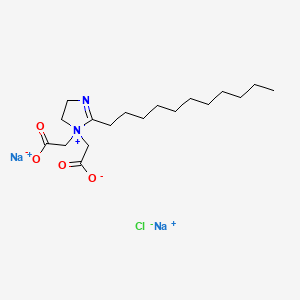
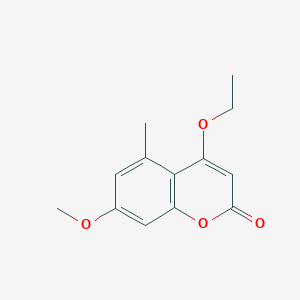
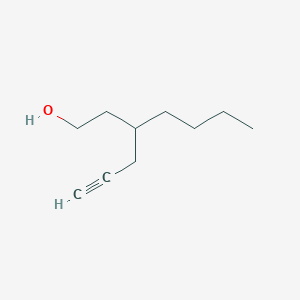
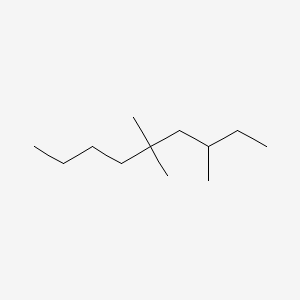
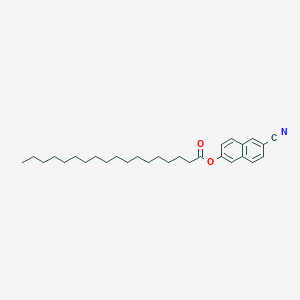
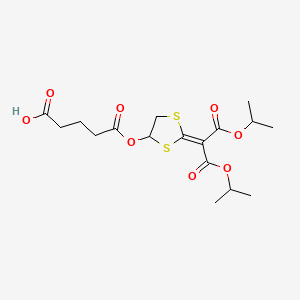
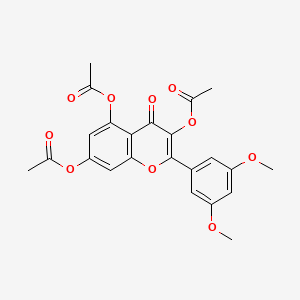
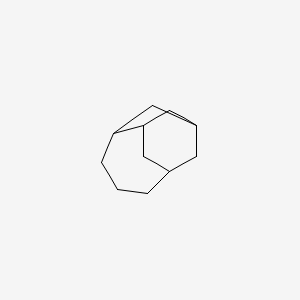
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide](/img/structure/B14563275.png)
![2,2'-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14563278.png)
![Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate](/img/structure/B14563284.png)
![N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide](/img/structure/B14563296.png)
![2-Thiazolamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14563305.png)
